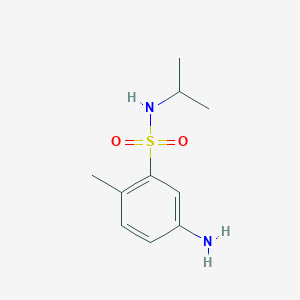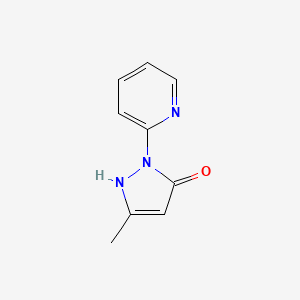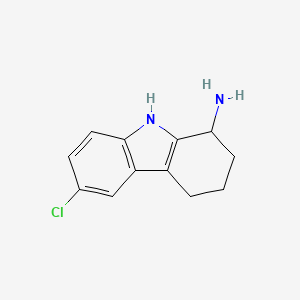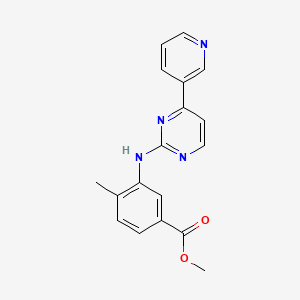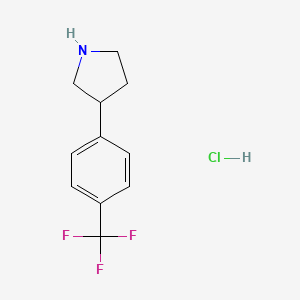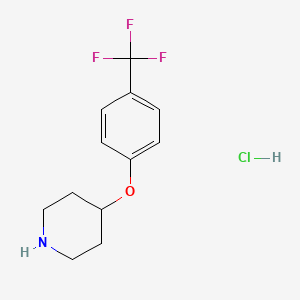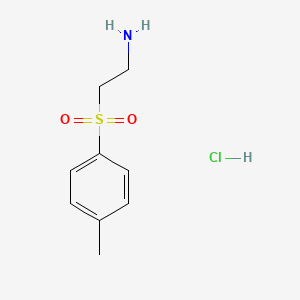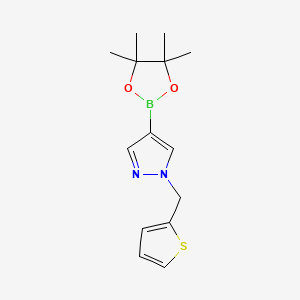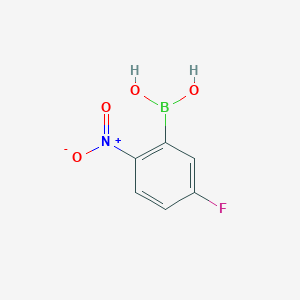
5-Fluoro-2-nitrobenzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-nitrobenzeneboronic acid: is an organoboron compound with the molecular formula C6H5BFNO4 and a molecular weight of 184.92 g/mol . It is a white powder that is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-2-nitrobenzeneboronic acid typically involves the borylation of 5-fluoro-2-nitrobenzene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The scalability of the Miyaura borylation makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2-nitrobenzeneboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).
Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 5-Fluoro-2-nitrobenzeneboronic acid is widely used in the synthesis of complex molecules through Suzuki-Miyaura coupling . It is particularly valuable in the construction of biaryl structures, which are common in many natural products and pharmaceuticals .
Biology and Medicine: This compound is used in the development of new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a key reagent in medicinal chemistry for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials . Its role in the synthesis of biaryl compounds also makes it important in the manufacture of agrochemicals .
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-nitrobenzeneboronic acid in Suzuki-Miyaura coupling involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-nitrobenzeneboronic acid
- 4-Fluoro-2-nitrobenzeneboronic acid
- 2-Nitrobenzeneboronic acid
Uniqueness: 5-Fluoro-2-nitrobenzeneboronic acid is unique due to the presence of both a fluorine and a nitro group on the benzene ring . This combination of substituents provides distinct electronic properties, making it particularly useful in specific synthetic applications . The fluorine atom can influence the reactivity and stability of the compound, while the nitro group can act as an electron-withdrawing group, affecting the overall reactivity in coupling reactions .
Propriétés
IUPAC Name |
(5-fluoro-2-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQRDFNZZCPGOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)[N+](=O)[O-])(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
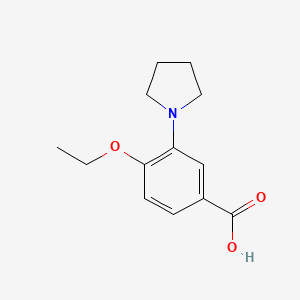
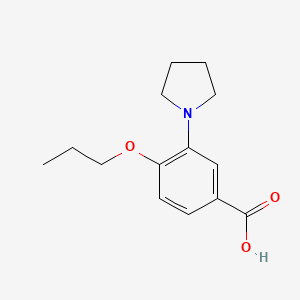
![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)
![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)
